molecular formula C12H12BrNS B1405114 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole CAS No. 663909-15-7

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Cat. No. B1405114
M. Wt: 282.2 g/mol
InChI Key: ABTBHWBLSWKHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

“4-Bromomethyl-5-methyl-2-p-tolyl-thiazole” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition of Copper Tolyltriazole, a compound related to 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole, has been utilized as an inhibitor for copper and brass in various corrosive environments. Its effectiveness in reducing copper oxidation and providing protection in corrosive atmospheres has been noted, making it a compound of interest in the field of corrosion inhibition (Walker, 1976).

Heterocyclic Compound Synthesis

Chemistry of Heterocyclic Compounds The reactivity of certain derivatives makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. The unique reactivity of these compounds allows for mild reaction conditions, leading to a variety of versatile cynomethylene dyes from a range of precursors (Gomaa & Ali, 2020).

Thiazole Derivatives in Medicine

Novel Thiazole Derivatives Therapeutic Applications

Thiazole derivatives have been explored for their therapeutic potential in various medical applications. These derivatives have shown promise as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. The review highlights the recent developments in thiazole derivatives and their therapeutic patent literature, focusing on inhibitors of specific enzymes and modulating enzymes related to metabolism (Leoni, Locatelli, Morigi, & Rambaldi, 2014). A subsequent review further emphasizes the unpredictability of pharmacological activity resulting from structural modifications of a prototype drug molecule, highlighting the thiazole scaffold's potential in pharmaceutical research (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Brief Literature and Review of Thiazole Related Derivatives Thiazole compounds are significant in medicinal chemistry due to their various biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, anti-inflammatory, and more. The review discusses different approaches for synthesizing thiazole and related compounds and their therapeutic applications, emphasizing the influx of scientific articles and patents related to these derivatives (Sharma et al., 2019).

properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBHWBLSWKHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Reactant of Route 2
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Reactant of Route 3
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Reactant of Route 4
Reactant of Route 4
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Reactant of Route 5
Reactant of Route 5
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Reactant of Route 6
Reactant of Route 6
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.